2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H15BrN4O2 and its molecular weight is 399.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthetic Approaches and Transformations
The compound 2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is associated with various chemical transformations and synthetic approaches. For instance, Massry (2003) explored the transformation of related triazine systems, showing the versatility of these compounds in forming new chemical structures under different conditions (Massry, 2003).
2. Derivative Formation and Structural Analysis
Studies on similar triazine derivatives highlight the potential for forming new compounds with varied structures. For example, Hwang et al. (2017) synthesized and characterized benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione, providing insights into the molecular structures and possible interactions of related compounds (Hwang et al., 2017).
3. Novel Heterocyclic Scaffold Formation
Tzvetkov et al. (2012) reported on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, introducing a new drug-like heterobicyclic scaffold. This highlights the potential of such compounds in drug discovery and the development of new therapeutic agents (Tzvetkov et al., 2012).
Biological Interactions and Potential Activities
1. Interaction with Biological Molecules
The compound and its derivatives may interact with biological molecules in unique ways. For example, Fun et al. (2011) studied a compound with a 1,2,4-triazine core and analyzed its molecular interactions, suggesting potential biological relevance (Fun et al., 2011).
2. Antitumor Activities
Compounds with a similar structural framework have shown potential antitumor activities. Sztanke et al. (2007) identified novel derivatives with significant in vitro cytotoxic activities against various carcinoma cells, indicating the potential medicinal value of these compounds (Sztanke et al., 2007).
Future Directions
The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .
Mode of action
The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.
Result of action
Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.
Action environment
The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSLUULBGELMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.